(R)-2-((tert-Butoxycarbonyl)amino)-5-(cyclohexyloxy)-5-oxopentanoic acid
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Description
The compound you mentioned contains several functional groups. The (R)-2-((tert-Butoxycarbonyl)amino)
part suggests the presence of an amino group that is protected by a tert-butoxycarbonyl (Boc) group. The 5-(cyclohexyloxy)
part indicates a cyclohexyl group attached via an ether linkage. The 5-oxopentanoic acid
part suggests the presence of a carboxylic acid group .
Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with these functional groups can undergo a variety of reactions. For example, the Boc group can be removed under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic .Scientific Research Applications
Synthesis of Tertiary Butyl Esters
- Scientific Field : Synthetic Organic Chemistry
- Application Summary : Tertiary butyl esters, including those with the Boc group, find large applications in synthetic organic chemistry . They are used in the synthesis of a variety of organic compounds .
- Methods of Application : A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Results : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group
- Scientific Field : Organic Chemistry
- Application Summary : The N-Boc group is often used in organic synthesis to protect amines. The deprotection (removal) of the N-Boc group is a crucial step in many synthetic procedures .
- Methods of Application : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported. This involves using oxalyl chloride in methanol, with reactions taking place under room temperature conditions for 1–4 hours .
- Results : This method has been applied to a variety of substrates, including aliphatic, aromatic, and heterocyclic compounds, with yields up to 90% .
properties
IUPAC Name |
(2R)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNMLANBNJDIRG-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OC1CCCCC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-5-(cyclohexyloxy)-5-oxopentanoic acid |
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